molecular formula C10H11NO B178571 2,3-Dihydro-3,3-dimethyl-1h-isoindol-1-one CAS No. 19194-52-6

2,3-Dihydro-3,3-dimethyl-1h-isoindol-1-one

Cat. No. B178571
CAS RN: 19194-52-6
M. Wt: 161.2 g/mol
InChI Key: FPFPRYFTNAYPPR-UHFFFAOYSA-N
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Description

2,3-Dihydro-3,3-dimethyl-1H-Isoindol-1-one is a chemical compound with the CAS Number: 19194-52-6 . It has a molecular weight of 161.2 and is a pale-yellow to yellow-brown solid .


Physical And Chemical Properties Analysis

2,3-Dihydro-3,3-dimethyl-1h-isoindol-1-one is a pale-yellow to yellow-brown solid . It has a molecular weight of 161.2 and is stored at room temperature .

Scientific Research Applications

1. Antileishmanial Agents

  • Summary of Application : A series of uniquely functionalized 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .
  • Methods of Application : The derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy .
  • Results : Among the library compounds, compound 5m exhibited potential in vitro antileishmanial activity (CC 50 = 65.11 μM, SI = 7.79, anti-amastigote IC 50 = 8.36 μM). In vivo antileishmanial evaluation of 5m demonstrated 56.2% inhibition in liver and 61.1% inhibition in spleen parasite burden in infected Balb/c mice (12.5 mg kg −1, i.p.) .

2. Dihydropyrimidin-2 (1H)-ones and thiones

  • Summary of Application : Dihydropyrimidin-2 (1H)-ones/thiones (DHPMs) are important heterocyclic compounds owing to their excellent biological activities and have been widely utilized in pharmaceutical applications .
  • Methods of Application : Various synthetic protocols for the synthesis of DHPMs have been disclosed. The first synthesis of DHPMs was reported by Biginelli via a three-component, one-pot condensation of β-ketoesters, aldehydes, and urea under strong acidic conditions .
  • Results : Numerous DHPM derivatives have been prepared and have shown significant biological properties such as antitumor, antibacterial, antiviral, and anti-inflammatory activities .

3. Antioxidant Properties

  • Summary of Application : The compound has been studied for its antioxidant properties .
  • Methods of Application : The antioxidant properties were evaluated by observing the scavenging of ABTS˙+ and DPPH free radicals .
  • Results : When the DDMP concentration was 17.5 μM, about 34 μM ABTS˙+ free radicals were scavenged, and when the DDMP concentration was 70 μM, about 150 μM DPPH free radicals were scavenged .

4. Antiviral Agents

  • Summary of Application : Indole derivatives, including 2,3-Dihydro-3,3-dimethyl-1h-isoindol-1-one, have been reported to possess antiviral activity .
  • Methods of Application : Various indole derivatives were synthesized and tested for their antiviral activity against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
  • Results : Some of the synthesized indole derivatives showed inhibitory activity against influenza A and Coxsackie B4 virus .

5. Anti-HIV Agents

  • Summary of Application : Certain derivatives of 2,3-Dihydro-3,3-dimethyl-1h-isoindol-1-one have been synthesized and screened for their anti-HIV activity .
  • Methods of Application : The derivatives were tested for their ability to inhibit HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells (MT-4) .
  • Results : Some of the tested compounds showed promising results with IC50 values indicating potential anti-HIV activity .

6. Maillard Reaction Intermediates

  • Summary of Application : 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a derivative of 2,3-Dihydro-3,3-dimethyl-1h-isoindol-1-one, is usually formed in the Maillard reaction and contributes to the antioxidant properties of Maillard reaction intermediates .
  • Methods of Application : The Maillard reaction is a complex series of reactions between amino acids and reducing sugars, usually requiring heat. DDMP is produced in the intermediate stage of this reaction .
  • Results : The strong antioxidant activity of DDMP has been reported by many researchers .

7. Antiviral Activity

  • Summary of Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
  • Methods of Application : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
  • Results : The compound showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

8. Antioxidant Abilities

  • Summary of Application : Antioxidant abilities of the DDMP derivatives were evaluated by scavenging the 2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS˙ +), 2,2′-diphenyl-1-picrylhydrazyl radical (DPPH), and galvinoxyl radical .
  • Methods of Application : It was found that the introduction of protecting groups to the free hydroxyl groups of DDMP decreases their reducing abilities .
  • Results : The hydroxyl group at the olefin position exhibited a remarkable impact on the antioxidant activity of DDMP .

9. Synthesis of Carbon–Carbon Bonds

  • Summary of Application : This review covers the synthetic applications of 1,4-dithianes, as well as derivatives thereof at various oxidation states .
  • Methods of Application : The selected examples show how the specific heterocyclic reactivity can be harnessed for the controlled synthesis of carbon–carbon bonds .
  • Results : The results of these synthetic applications are not specified in the source .

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

properties

IUPAC Name

3,3-dimethyl-2H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-10(2)8-6-4-3-5-7(8)9(12)11-10/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFPRYFTNAYPPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-3,3-dimethyl-1h-isoindol-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Dihydro-3,3-dimethyl-1h-isoindol-1-one
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2,3-Dihydro-3,3-dimethyl-1h-isoindol-1-one
Reactant of Route 3
2,3-Dihydro-3,3-dimethyl-1h-isoindol-1-one
Reactant of Route 4
2,3-Dihydro-3,3-dimethyl-1h-isoindol-1-one
Reactant of Route 5
2,3-Dihydro-3,3-dimethyl-1h-isoindol-1-one
Reactant of Route 6
2,3-Dihydro-3,3-dimethyl-1h-isoindol-1-one

Citations

For This Compound
1
Citations
K Kobayashi, S Fujita, D Nakai… - Helvetica Chimica …, 2010 - Wiley Online Library
A new and facile method for the preparation of 2‐substituted 2,3‐dihydro‐3,3‐dimethyl‐1H‐isoindol‐1‐ones 3 and 3,3‐disubstituted (E)‐1‐(arylimino)‐1,3‐dihydroisobenzofurans 6 has …
Number of citations: 9 onlinelibrary.wiley.com

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